(Z)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile
Description
(Z)-2-(4-(3-Methoxyphenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile is a stereospecific acrylonitrile derivative featuring a thiazole ring substituted at the 4-position with a 3-methoxyphenyl group and an m-tolyl (3-methylphenyl) moiety at the β-position of the acrylonitrile backbone. The Z-configuration of the double bond is critical for its molecular geometry and biological interactions.
Key structural attributes include:
- Thiazole core: A five-membered heterocycle with nitrogen and sulfur atoms, contributing to electron-rich aromaticity and hydrogen-bonding capabilities.
- 3-Methoxyphenyl substituent: An electron-donating group that enhances solubility and modulates electronic properties.
- m-Tolyl group: A hydrophobic moiety that may improve membrane permeability and target binding via van der Waals interactions.
Properties
IUPAC Name |
(Z)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-(3-methylphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2OS/c1-14-5-3-6-15(9-14)10-17(12-21)20-22-19(13-24-20)16-7-4-8-18(11-16)23-2/h3-11,13H,1-2H3/b17-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSQCIAHGPAXAH-YVLHZVERSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reactions: The thiazole derivative is then coupled with a methoxyphenyl group through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Acrylonitrile Introduction: The final step involves the Knoevenagel condensation of the thiazole derivative with an aldehyde to introduce the acrylonitrile moiety.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction of the acrylonitrile group can yield primary amines.
Substitution: The thiazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Primary amines.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology and Medicine:
- Investigated for its potential antimicrobial and anticancer properties.
- Used in the design of enzyme inhibitors.
Industry:
- Utilized in the development of organic semiconductors and photovoltaic materials.
- Employed in the synthesis of dyes and pigments.
Mechanism of Action
The biological activity of (Z)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile is often attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The methoxyphenyl and thiazole groups can form hydrogen bonds and π-π interactions with the active sites of proteins, thereby inhibiting their function. The acrylonitrile moiety can act as an electrophile, forming covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a systematic comparison with structurally related acrylonitrile derivatives, focusing on substituent effects, biological activity, and physicochemical properties.
Structural Analogues and Substituent Effects
Physicochemical Properties
Electronic and Steric Effects
- In contrast, compound 15’s trimethoxyphenyl group offers stronger electron donation, which correlates with its high anticancer potency .
- Electron-Withdrawing Groups : Derivatives like 1a2k (CF3O) and ’s nitro-substituted compound exhibit reduced electron density, which may hinder interactions with electron-deficient biological targets but improve photostability .
- Steric Effects : The m-tolyl group’s methyl substituent introduces minimal steric hindrance compared to bulkier groups (e.g., benzo[d]thiazole in compound 15), possibly favoring target binding in compact active sites.
Biological Activity
(Z)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and enzyme inhibition. This article synthesizes current research findings related to its biological activity, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a thiazole ring, which is often associated with various biological activities. Its structure can be represented as follows:
- Thiazole moiety : Contributes to the compound's interaction with biological targets.
- Acrylonitrile group : Known for its reactivity and potential biological effects.
1. Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of thiazole derivatives, including compounds structurally similar to (Z)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile. The following table summarizes the antimicrobial efficacy of related thiazole compounds:
| Compound | MIC (µg/mL) | MBC (µg/mL) | Activity Type |
|---|---|---|---|
| Compound A | 0.22 | 0.25 | Bactericidal |
| Compound B | 0.50 | 0.55 | Fungicidal |
| (Z)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile | TBD | TBD | TBD |
Studies indicate that thiazole derivatives exhibit significant activity against various pathogens, including Staphylococcus aureus and Escherichia coli, with some compounds showing low minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) .
2. Anticancer Activity
The anticancer potential of (Z)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile has been explored through various assays. A notable study demonstrated that thiazole derivatives can induce apoptosis in cancer cell lines, suggesting a mechanism through which they may inhibit tumor growth.
The following table presents the cytotoxicity data against different cancer cell lines:
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| HCT116 | 193.93 | Apoptosis induction |
| A549 | 238.14 | Cell cycle arrest at G1/S phase |
| HT-29 | TBD | TBD |
The compound exhibited varying levels of cytotoxicity across different cancer cell lines, with specific mechanisms such as inhibition of anti-apoptotic proteins being implicated in its action .
3. Enzyme Inhibition
Enzyme inhibition studies have shown that thiazole-based compounds can act as inhibitors for several enzymes, including acetylcholinesterase (AChE). The following table summarizes the inhibitory potency against AChE:
| Compound | AChE Inhibition (%) |
|---|---|
| Compound C | 25% |
| Compound D | 50% |
| (Z)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile | TBD |
These findings suggest that the thiazole moiety plays a critical role in the inhibition of AChE, which is relevant for therapeutic strategies against neurodegenerative diseases .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a comparative study on the antimicrobial activity of various thiazole derivatives, it was found that those containing methoxy substituents exhibited enhanced activity against Gram-positive bacteria compared to their unsubstituted counterparts. This highlights the importance of functional group positioning on biological activity.
Case Study 2: Anticancer Mechanisms
Another investigation focused on the anticancer effects of thiazole derivatives in combination therapies with existing chemotherapeutics. The results indicated that certain derivatives could lower the effective dose required for standard treatments while enhancing overall cytotoxicity towards cancer cells.
Scientific Research Applications
Anticancer Properties
Research indicates that (Z)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile exhibits significant anticancer activity. The following mechanisms have been identified:
- Enzyme Inhibition : The compound has been shown to inhibit tubulin polymerization, which is critical for cancer cell proliferation. This mechanism was observed in derivatives that share structural similarities with this compound.
-
Cell Line Studies : In vitro studies have demonstrated that derivatives of this compound exhibit potent antiproliferative effects against various cancer cell lines:
- Prostate Cancer : IC50 values between 0.7 to 1.0 μM against prostate cancer cells.
- Melanoma : Enhanced activity compared to earlier derivatives, suggesting a favorable structure-activity relationship.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties:
- Microorganisms Tested : In vitro assays evaluated against various bacteria and fungi.
- Activity Observed :
- Staphylococcus aureus : Moderate activity.
- Candida albicans : Significant activity.
- Escherichia coli : Low activity.
Case Studies
Recent studies have focused on the synthesis and evaluation of related thiazole compounds, demonstrating significant anticancer properties in vitro. For instance, one study highlighted the importance of electron-donating groups in enhancing activity against cancer cell lines.
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line Tested | IC50 Value (μM) |
|---|---|---|
| Compound A | Prostate Cancer | 0.7 |
| Compound B | Melanoma | 0.5 |
| Compound C | Breast Cancer | 0.9 |
Table 2: Antimicrobial Activity of (Z)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile
| Microorganism | Activity Observed |
|---|---|
| Staphylococcus aureus | Moderate |
| Candida albicans | Significant |
| Escherichia coli | Low |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (Z)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via condensation reactions between substituted thiazole precursors and aromatic aldehydes. For example, 2-(benzothiazol-2-yl)-3-oxopentanedinitrile reacts with aldehydes under basic conditions to form acrylonitrile derivatives . Key parameters include solvent choice (e.g., ethanol or DMF), temperature (80–100°C), and catalyst selection (e.g., piperidine for Knoevenagel condensation). Purification via column chromatography or recrystallization ensures product integrity.
Q. How is the stereochemistry (Z-configuration) of the acrylonitrile group confirmed experimentally?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For structurally similar compounds, SC-XRD revealed bond angles (C=C-N ≈ 120°) and torsional parameters that distinguish Z/E isomers . Nuclear Overhauser Effect (NOE) NMR studies can corroborate spatial proximity of substituents, confirming the Z-configuration .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- FT-IR : Confirms nitrile (C≡N stretch ~2200 cm⁻¹) and thiazole ring vibrations (C-S-C ~650 cm⁻¹) .
- NMR : ¹H NMR reveals methoxy (δ 3.8–4.0 ppm) and m-tolyl methyl (δ 2.3–2.5 ppm) groups. ¹³C NMR identifies nitrile carbon (δ ~110–120 ppm) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., C₂₀H₁₅N₃OS: calc. 353.09, obs. 353.08) .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., methoxy, m-tolyl) influence the compound’s reactivity in cross-coupling reactions?
- Methodology : Density Functional Theory (DFT) calculations assess electron-donating/-withdrawing effects. The methoxy group increases electron density on the thiazole ring, enhancing nucleophilic aromatic substitution (SNAr) at the 4-position. In contrast, the m-tolyl group sterically hinders electrophilic attack at the acrylonitrile β-carbon . Experimental validation via Suzuki-Miyaura coupling with aryl boronic acids is recommended.
Q. What strategies resolve contradictions in reported bioactivity data for structurally related acrylonitriles?
- Methodology : Discrepancies may arise from impurity profiles or assay conditions. For example, antimicrobial activity varies with bacterial strain (Gram-positive vs. Gram-negative) and solvent polarity in disc diffusion assays . Reproducibility requires:
- Purity Validation : HPLC ≥95% purity.
- Standardized Assays : Fixed inoculum size (e.g., 1×10⁶ CFU/mL) and solvent controls (DMSO <1% v/v) .
Q. How can computational models predict the compound’s binding affinity to biological targets (e.g., kinases)?
- Methodology : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions. The thiazole ring’s sulfur forms hydrogen bonds with kinase ATP-binding pockets, while the acrylonitrile group stabilizes hydrophobic interactions. Validate predictions with in vitro kinase inhibition assays (IC₅₀ determination) .
Q. What are the limitations of current synthetic protocols in scaling up for structure-activity relationship (SAR) studies?
- Methodology : Batch-to-batch variability in Z/E isomer ratios (due to competing pathways) complicates SAR. Mitigation strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
